2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide
Description
2-(2-Methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is a synthetic small molecule characterized by an isonicotinamide core modified with two key substituents:
- 2-(2-Methoxyethoxy group: A flexible ether chain attached to the pyridine ring at position 2, enhancing solubility and influencing pharmacokinetics.
- N-(2-(Trifluoromethoxy)benzyl group: A benzyl moiety substituted with a trifluoromethoxy group at the ortho position, contributing to lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c1-24-8-9-25-15-10-12(6-7-21-15)16(23)22-11-13-4-2-3-5-14(13)26-17(18,19)20/h2-7,10H,8-9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBYAHKPMNRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the methoxyethoxy intermediate: This step involves the reaction of 2-methoxyethanol with an appropriate halogenated compound under basic conditions to form the 2-(2-methoxyethoxy) intermediate.
Introduction of the trifluoromethoxybenzyl group: The intermediate is then reacted with 2-(trifluoromethoxy)benzyl chloride in the presence of a base to introduce the trifluoromethoxybenzyl group.
Coupling with isonicotinamide: The final step involves coupling the intermediate with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., basic or acidic medium).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases or conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ()
2-(2-Methoxyethoxy)-N-((Tetrahydro-2H-Pyran-4-yl)Methyl)Isonicotinamide ()
(S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-Methoxyethoxy)Propyl)-1-Cyclopentylcarboxamido)-1-Cyclohexane-Carboxylic Acid ()
Data Table: Structural and Physicochemical Properties
*Calculated based on structural analysis.
Critical Comparative Insights
A. Core Structure and Substituent Effects
- Target vs. Benzothiazole-Acetamides () :
- The target’s isonicotinamide core differs from benzothiazole-acetamides, which may alter binding to biological targets. Both share trifluoromethoxy/methyl groups, suggesting shared design principles for metabolic stability and electron-withdrawing effects .
- The benzothiazole scaffold in compounds is associated with kinase or protease inhibition, implying the target may have similar mechanistic pathways.
B. Methoxyethoxy Group Impact
- Target vs. Tetrahydro-Pyran Derivative (): The 2-methoxyethoxy group in both compounds enhances water solubility compared to purely hydrophobic substituents. However, the target’s trifluoromethoxy-benzyl group increases lipophilicity (clogP ~3.5* vs.
C. Trifluoromethoxy vs. Other Substituents
Hypothesized Pharmacological Advantages
Metabolic Stability : The trifluoromethoxy group resists cytochrome P450-mediated degradation more effectively than methoxy groups in compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
